![molecular formula C18H30Se B14333895 [(Dodecan-2-yl)selanyl]benzene CAS No. 102860-65-1](/img/structure/B14333895.png)
[(Dodecan-2-yl)selanyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(Dodecan-2-yl)selanyl]benzene typically involves the reaction of dodecan-2-yl halides with selenolates in the presence of a base. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are used to deprotonate the selenol, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes and ensuring the availability of high-purity starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
[(Dodecan-2-yl)selanyl]benzene undergoes various types of chemical reactions, including:
Oxidation: The selenyl group can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenyl group back to the selenol form.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Applications De Recherche Scientifique
[(Dodecan-2-yl)selanyl]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs with antioxidant or anticancer properties.
Mécanisme D'action
The mechanism of action of [(Dodecan-2-yl)selanyl]benzene involves its interaction with various molecular targets:
Antioxidant Activity: The selenium atom can participate in redox reactions, neutralizing free radicals and reducing oxidative stress.
Molecular Pathways: The compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(Dodecan-2-yl)thio]benzene: Similar structure but with a sulfur atom instead of selenium.
[(Dodecan-2-yl)oxy]benzene: Similar structure but with an oxygen atom instead of selenium.
[(Dodecan-2-yl)amino]benzene: Similar structure but with a nitrogen atom instead of selenium.
Uniqueness
[(Dodecan-2-yl)selanyl]benzene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their antioxidant activity and potential therapeutic applications, making this compound a compound of significant interest in various fields of research.
Propriétés
Numéro CAS |
102860-65-1 |
|---|---|
Formule moléculaire |
C18H30Se |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
dodecan-2-ylselanylbenzene |
InChI |
InChI=1S/C18H30Se/c1-3-4-5-6-7-8-9-11-14-17(2)19-18-15-12-10-13-16-18/h10,12-13,15-17H,3-9,11,14H2,1-2H3 |
Clé InChI |
TWELURNCKYGXDL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)[Se]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


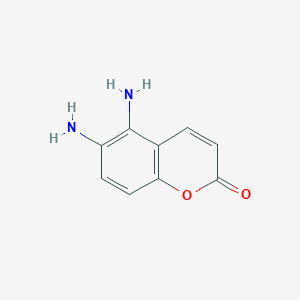
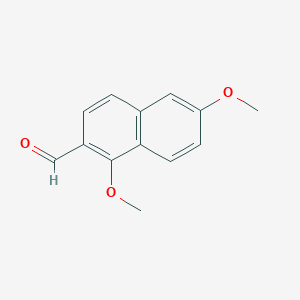
![N-Docosyl-4-[2-(4-nitrophenyl)ethenyl]aniline](/img/structure/B14333835.png)

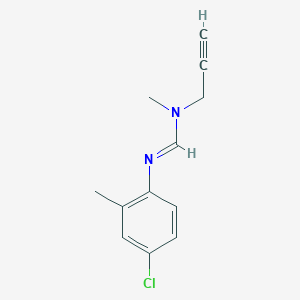
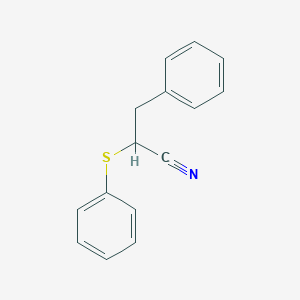
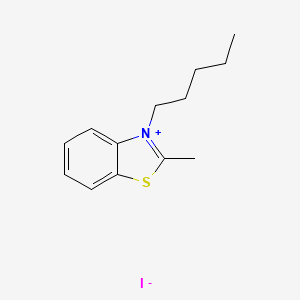

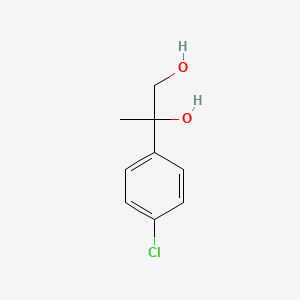
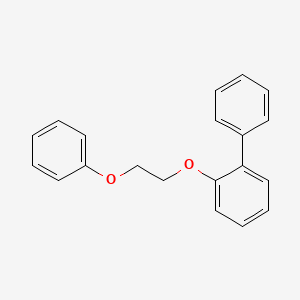
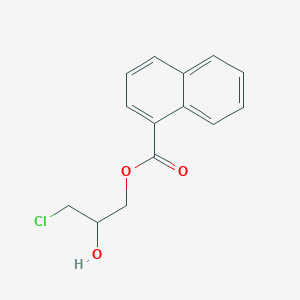

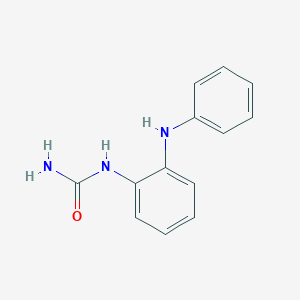
![2-{4-[([1,1'-Biphenyl]-4-yl)oxy]butyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14333898.png)
